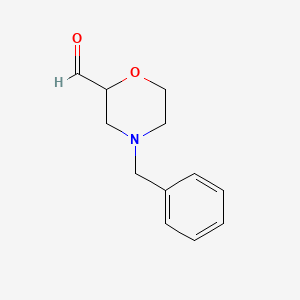

5beta/6beta-Hydroxy Lurasidone

Overview

Description

Lurasidone metabolite 14283 is a significant metabolite of lurasidone, an atypical antipsychotic medication used primarily for the treatment of schizophrenia and bipolar depression . Lurasidone is metabolized by cytochrome P450 3A4 (CYP3A4) into several metabolites, with lurasidone metabolite 14283 being one of the major active metabolites .

Mechanism of Action

Target of Action

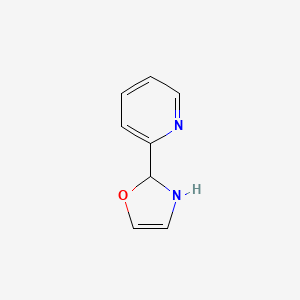

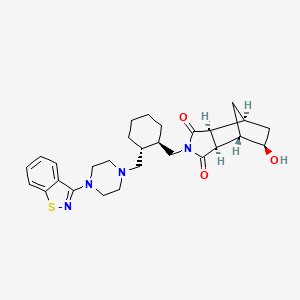

5beta/6beta-Hydroxy Lurasidone, also known as Lurasidone Metabolite 14283, is a metabolite of Lurasidone . Lurasidone is an atypical antipsychotic that primarily targets Dopamine-2 (D2) , 5-HT2A , and 5-HT7 receptors . These receptors play a crucial role in regulating mood, cognition, and behavior .

Mode of Action

Lurasidone acts as an antagonist at D2, 5-HT2A, and 5-HT7 receptors, meaning it binds to these receptors and inhibits their activity . It also exhibits partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors . The antagonism of serotonin receptors is thought to improve negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .

Biochemical Pathways

It is known that the antagonism of d2 and 5-ht2a receptors by lurasidone can affect multiple neurotransmitter systems, including the dopaminergic and serotonergic systems . These systems play key roles in mood regulation, cognition, and behavior .

Pharmacokinetics

Lurasidone is administered orally and its pharmacokinetic profile requires administration with food . In healthy subjects, a 40 mg dose results in peak plasma concentrations in 1–3 hours, and it has a mean elimination half-life of 18 hours . Lurasidone is approximately 99% bound to serum plasma proteins and is mostly eliminated in the feces .

Result of Action

The antagonism of D2 and 5-HT2A receptors by Lurasidone is thought to improve the negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics . In clinical trials, Lurasidone has been shown to be efficacious in reducing the acute symptoms of schizophrenia .

Biochemical Analysis

Biochemical Properties

5beta/6beta-Hydroxy Lurasidone plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Lurasidone, from which this compound is derived, is known to be an antagonist for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and displays partial agonism at 5-HT1A receptors .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. Lurasidone is principally metabolized by cytochrome P450 (CYP) 3A4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lurasidone metabolite 14283 is primarily formed through the metabolic process involving CYP3A4 enzymes in the liver . The synthetic route involves the biotransformation of lurasidone via oxidation reactions catalyzed by CYP3A4 . This process can be replicated in vitro using human liver microsomes to study the metabolism and pharmacokinetics of lurasidone and its metabolites .

Industrial Production Methods

Industrial production of lurasidone metabolite 14283 is not typically performed as it is a metabolite formed in vivo. for research purposes, it can be synthesized using liver microsomes or recombinant CYP3A4 enzymes in a controlled laboratory setting .

Chemical Reactions Analysis

Types of Reactions

Lurasidone metabolite 14283 undergoes various chemical reactions, including:

Oxidation: Catalyzed by CYP3A4 enzymes, leading to the formation of the metabolite from lurasidone.

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Common Reagents and Conditions

Oxidation Reagents: CYP3A4 enzymes, human liver microsomes.

Reduction Reagents: Specific reducing agents under controlled laboratory conditions.

Major Products Formed

The primary product formed from the oxidation of lurasidone is lurasidone metabolite 14283 . Other minor metabolites include ID-14326 and ID-11614 .

Scientific Research Applications

Lurasidone metabolite 14283 has several scientific research applications:

Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of lurasidone in human subjects.

Drug Interaction Studies: Helps in understanding potential drug-drug interactions involving lurasidone and its metabolites.

Biomarker Development: Can be used as a biomarker for monitoring lurasidone therapy in patients.

Comparison with Similar Compounds

Similar Compounds

ID-14326: Another metabolite of lurasidone with similar pharmacological properties.

ID-11614: A minor metabolite of lurasidone with distinct pharmacokinetic characteristics.

Uniqueness

Lurasidone metabolite 14283 is unique due to its significant contribution to the overall pharmacological activity of lurasidone. It has a higher exposure compared to other minor metabolites, making it a crucial component in the therapeutic effects of lurasidone .

Properties

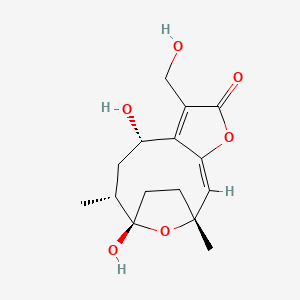

IUPAC Name |

(1S,2S,6R,7S,8R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTNTCYRWHASTQ-IYPUAYAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@@H](C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)

![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B591173.png)